molecular formula C5H4BBr2NO3 B14121147 2,6-Dibromo-3-pyridineboricacid CAS No. 1310383-26-6

2,6-Dibromo-3-pyridineboricacid

Cat. No.: B14121147
CAS No.: 1310383-26-6
M. Wt: 296.71 g/mol
InChI Key: FNNUYTSIKNZEBF-UHFFFAOYSA-N
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Description

2,6-Dibromo-3-pyridineboricacid is an organoboron compound with the molecular formula C₅H₄BBr₂NO₃. It is a derivative of pyridine, where the boric acid group is attached to the 3-position of the pyridine ring, and bromine atoms are attached to the 2 and 6 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dibromo-3-pyridineboricacid typically involves the halogen-metal exchange reaction followed by borylation. One common method includes the use of halogenated pyridines, such as 2,6-dibromopyridine, which undergoes a halogen-metal exchange reaction with an organometallic reagent like n-butyllithium. This intermediate is then treated with a boron-containing reagent, such as trimethyl borate, to yield the desired boronic acid .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. These methods often involve continuous flow processes and the use of more efficient catalysts to improve yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2,6-Dibromo-3-pyridineboricacid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling with an aryl halide would yield a biaryl compound .

Scientific Research Applications

2,6-Dibromo-3-pyridineboricacid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Dibromo-3-pyridineboricacid in chemical reactions involves the formation of boron-oxygen bonds, which facilitate various coupling reactions. In Suzuki-Miyaura coupling, the boronic acid group interacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl halide to form the desired product .

Comparison with Similar Compounds

Properties

CAS No.

1310383-26-6

Molecular Formula

C5H4BBr2NO3

Molecular Weight

296.71 g/mol

IUPAC Name

(2,6-dibromopyridin-3-yl)oxyboronic acid

InChI

InChI=1S/C5H4BBr2NO3/c7-4-2-1-3(5(8)9-4)12-6(10)11/h1-2,10-11H

InChI Key

FNNUYTSIKNZEBF-UHFFFAOYSA-N

Canonical SMILES

B(O)(O)OC1=C(N=C(C=C1)Br)Br

Origin of Product

United States

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